molecular formula C13H10F3N3O2 B2655771 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide CAS No. 2415634-87-4

6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide

Cat. No.: B2655771
CAS No.: 2415634-87-4
M. Wt: 297.237
InChI Key: GBPHGCLDLQCZHQ-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide is a synthetic organic compound characterized by a pyrazine ring substituted with a methyl group at the 6-position and a carboxamide group at the 2-position The phenyl ring attached to the carboxamide group is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable precursor such as 2,3-dichloropyrazine, the pyrazine ring can be constructed through nucleophilic substitution reactions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazine derivative with an amine, such as 4-(trifluoromethoxy)aniline, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-methylpyrazine-2-carboxylic acid.

    Reduction: 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-methylpyrazine-2-carboxamide: Lacks the trifluoromethoxy group, which may result in different biological activity and physicochemical properties.

    N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide: Lacks the methyl group, which can affect its reactivity and interaction with biological targets.

Uniqueness

The presence of both the methyl and trifluoromethoxy groups in 6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide makes it unique, potentially offering a balance of desirable properties such as enhanced stability, lipophilicity, and specific biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-8-6-17-7-11(18-8)12(20)19-9-2-4-10(5-3-9)21-13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHGCLDLQCZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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